molecular formula C14H12N4O7S B2357332 Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate CAS No. 333779-29-6

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2357332
CAS No.: 333779-29-6
M. Wt: 380.33
InChI Key: ITYGLLAMXZBAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H12N4O7S and its molecular weight is 380.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative relevant to the compound , has been modified and synthesized for antimicrobial studies. These derivatives exhibited significant antimicrobial activities against various bacterial strains (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes) and fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus). The study employed serial dilution methods for evaluation and utilized 3D-QSAR analysis for structure-activity relationship insights, highlighting the potential of such compounds in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

Synthetic Methodologies

Research on ethyl 2-(2,4-dinitrobenzamido)-4-methylthiazole-5-carboxylate touches upon various synthetic methodologies aimed at exploring the chemical space of thiazole derivatives. For example, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in specific conditions leads to moderate yields of thiazole-5-carboxylate esters, showcasing a method for synthesizing thiazole derivatives, which are valuable in medicinal chemistry and materials science (Fong, Janowski, Prager, & Taylor, 2004).

Fluorescent Probes for Biothiols Detection

In another study, ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate was designed and synthesized as a colorimetric and ratiometric fluorescent probe for the detection of biothiols (cysteine, homocysteine, and glutathione) in physiological media. This application is crucial for understanding biological processes and disease mechanisms, where biothiols play a key role. The probe's structure facilitates excited-state intramolecular proton transfer (ESIPT), enabling rapid, sensitive, and selective detection of biothiols, with potential applications in analytical chemistry and diagnostics (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Heterocyclic Chemistry

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is highlighted for its versatility as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, including thiazoles. This underscores the importance of such compounds in the development of diverse heterocyclic structures, which are foundational in discovering new drugs and materials (Honey, Pasceri, Lewis, & Moody, 2012).

Properties

IUPAC Name

ethyl 2-[(2,4-dinitrobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O7S/c1-3-25-13(20)11-7(2)15-14(26-11)16-12(19)9-5-4-8(17(21)22)6-10(9)18(23)24/h4-6H,3H2,1-2H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYGLLAMXZBAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.